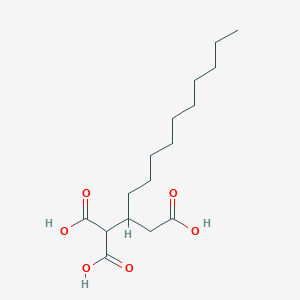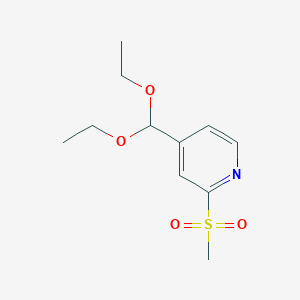![molecular formula C12H8ClNS B12611304 [5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile CAS No. 649569-59-5](/img/structure/B12611304.png)
[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile is a chemical compound with the molecular formula C12H7ClNS It features a thiophene ring substituted with a 4-chlorophenyl group and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile can be achieved through several methods. One common approach involves the condensation reaction of 4-chlorobenzaldehyde with thiophene-3-acetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions
[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, [5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. They are investigated as candidates for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of organic semiconductors and other advanced materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of [5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile and its derivatives involves interactions with specific molecular targets. For example, in anticancer research, these compounds may inhibit key enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
相似化合物的比较
Similar Compounds
[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile: Similar structure but with a methyl group instead of a chlorine atom.
[5-(4-Bromophenyl)thiophen-3-yl]acetonitrile: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in [5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its methyl and bromine analogs, which may have different reactivity profiles and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical modifications, making it a valuable building block for the synthesis of complex molecules and advanced materials. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
属性
CAS 编号 |
649569-59-5 |
|---|---|
分子式 |
C12H8ClNS |
分子量 |
233.72 g/mol |
IUPAC 名称 |
2-[5-(4-chlorophenyl)thiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C12H8ClNS/c13-11-3-1-10(2-4-11)12-7-9(5-6-14)8-15-12/h1-4,7-8H,5H2 |
InChI 键 |
NDVSIDMMNDBNGY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=CS2)CC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12611222.png)

![2,2,2-Trifluoro-1-[4-(triphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611233.png)

![[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B12611245.png)
![5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12611254.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B12611260.png)
![3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12611262.png)

![5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12611275.png)


![7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline](/img/structure/B12611291.png)
![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)
